molecular formula C25H35N7O2S2 B2578605 N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-51-1

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2578605
CAS No.: 477304-51-1
M. Wt: 529.72
InChI Key: MAPHLUHADYUPMP-UHFFFAOYSA-N
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Description

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a sophisticated synthetic molecule of significant interest in medicinal chemistry and antibacterial research. Its complex structure, which integrates adamantane, cyclohexyl, and 1,3,4-thiadiazole moieties linked via a triazole core, is designed to mimic the architecture of novel bacterial enzyme inhibitors. The compound is primarily investigated for its potential as a potent antibacterial agent, with research indicating its efficacy against a range of multidrug-resistant bacterial strains. The molecular design suggests a potential mechanism of action involving the inhibition of critical bacterial enzymes, such as DNA gyrase or topoisomerase IV, which are established targets for antibacterial drugs [https://www.ncbi.nlm.nih.gov/books/NBK470277/]. The inclusion of the lipophilic adamantane group is a strategic feature intended to enhance cell membrane permeability and improve pharmacokinetic properties, thereby increasing the compound's bioavailability and efficacy in biological systems. Current research efforts focus on elucidating its precise molecular target, its spectrum of activity, and its potential to overcome common resistance mechanisms, positioning it as a valuable chemical tool for developing next-generation therapeutics.

Properties

IUPAC Name

N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N7O2S2/c1-15-28-30-23(36-15)27-21(33)14-35-24-31-29-20(32(24)19-5-3-2-4-6-19)13-26-22(34)25-10-16-7-17(11-25)9-18(8-16)12-25/h16-19H,2-14H2,1H3,(H,26,34)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPHLUHADYUPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as the adamantane and triazole rings, followed by the introduction of the thiadiazole and cyclohexyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide: shares structural similarities with other compounds containing triazole, thiadiazole, and adamantane moieties.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H24N6O3S4C_{25}H_{24}N_{6}O_{3}S_{4} with a molecular weight of 584.8 g/mol.

Property Value
Molecular FormulaC25H24N6O3S4
Molecular Weight584.8 g/mol
IUPAC NameN-cyclohexyl-2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide
InChI KeyDBKHMUHMZZPSQO-UHFFFAOYSA-N

The compound's biological activity is attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects. For instance, compounds with similar structures have been shown to exhibit anti-cancer properties by inhibiting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Studies have demonstrated that derivatives of thiadiazole and triazole exhibit significant antimicrobial effects. For example, compounds similar to N-{[4-cyclohexyl...]} have shown effectiveness against a range of bacteria and fungi. A related study indicated that mercapto-substituted 1,2,4-triazoles possess notable antimicrobial properties .

Anticancer Potential

Research involving triazole derivatives has highlighted their potential in cancer treatment. Specific compounds have been tested against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), showing IC50 values indicating effective inhibition of cell proliferation . The compound's ability to induce apoptosis in these cells suggests a promising avenue for further investigation.

Cholinesterase Inhibition

Compounds with similar structural motifs have been evaluated for their cholinesterase inhibitory activities. For instance, certain derivatives have shown significant inhibition against butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases like Alzheimer's . This suggests that N-{[4-cyclohexyl...]} could also exhibit similar properties.

Case Studies

  • Antimicrobial Screening : A study screened various thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing promising results for compounds closely related to N-{[4-cyclohexyl...]} .
  • Cancer Cell Line Testing : A series of triazolethione derivatives were tested against colon and breast cancer cell lines, with some compounds demonstrating IC50 values as low as 6.2 μM for HCT-116 cells .
  • Cholinesterase Activity : Another study examined the cholinesterase inhibitory effects of nitrogen-containing heterocycles, finding that certain compounds showed comparable activity to established drugs used in Alzheimer's treatment .

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